Thiophene-2-carboxamide, N,N-dibutyl-

Lipophilicity Membrane Permeability Drug Design

Thiophene-2-carboxamide, N,N-dibutyl- (CAS: 59669-16-8) belongs to the thiophene carboxamide class, a privileged scaffold in medicinal chemistry due to its aromaticity and capacity for diverse substitution. The core structure consists of a thiophene ring linked to a carboxamide group, which in this specific compound is further substituted with two n-butyl chains on the amide nitrogen.

Molecular Formula C13H21NOS
Molecular Weight 239.38 g/mol
Cat. No. B10971794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carboxamide, N,N-dibutyl-
Molecular FormulaC13H21NOS
Molecular Weight239.38 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)C1=CC=CS1
InChIInChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyFLUVOROYLXNEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-carboxamide, N,N-dibutyl-: A Versatile Thiophene Carboxamide Scaffold for Medicinal Chemistry and Chemical Biology


Thiophene-2-carboxamide, N,N-dibutyl- (CAS: 59669-16-8) belongs to the thiophene carboxamide class, a privileged scaffold in medicinal chemistry due to its aromaticity and capacity for diverse substitution. The core structure consists of a thiophene ring linked to a carboxamide group, which in this specific compound is further substituted with two n-butyl chains on the amide nitrogen. This N,N-dibutyl substitution confers distinct physicochemical properties, including increased lipophilicity (calculated LogP ≈ 3.5–3.94) and reduced hydrogen-bonding capacity . The compound serves as a versatile building block in synthetic organic chemistry, particularly for generating focused libraries of thiophene-based bioactive molecules [1]. Its utility is underscored by its presence in patent literature as a key intermediate or structural component in various therapeutic programs [2].

Why Thiophene-2-carboxamide, N,N-dibutyl- Cannot Be Casually Substituted: The Critical Role of the N,N-Dibutyl Moiety


Within the broader class of thiophene-2-carboxamides, the identity of the amide substituents is not trivial; it dictates molecular recognition, pharmacokinetics, and biological outcome. Simple substitution with a different N,N-dialkyl group (e.g., methyl, ethyl) or an unsubstituted primary amide can drastically alter lipophilicity, metabolic stability, and target engagement [1]. For instance, the N,N-dibutyl group is known to impart a specific hydrophobic bulk that can enhance membrane permeability and modulate binding to hydrophobic pockets in proteins, as demonstrated in structure-activity relationship (SAR) studies of related scaffolds [2]. This substitution can be the difference between a potent, selective inhibitor and an inactive or promiscuous binder. Therefore, sourcing Thiophene-2-carboxamide, N,N-dibutyl- specifically, rather than a generic 'thiophene carboxamide', is essential for replicating or building upon established biological activities and synthetic routes.

Thiophene-2-carboxamide, N,N-dibutyl-: Quantitative Differentiation Guide for Scientific Procurement


Enhanced Lipophilicity of Thiophene-2-carboxamide, N,N-dibutyl- vs. N,N-Diethyl Analog Improves Predicted Membrane Permeability

Thiophene-2-carboxamide, N,N-dibutyl- exhibits a significantly higher calculated partition coefficient (LogP) compared to its N,N-diethyl analog, directly impacting its predicted ability to cross lipid bilayers. The increased lipophilicity, driven by the longer alkyl chains, is a key differentiator for applications requiring passive membrane diffusion.

Lipophilicity Membrane Permeability Drug Design

Potential for Metabolic Activation: A Key Differentiator from Thiophene-2-carboxamide Analogs in Antimycobacterial Applications

In the context of antitubercular drug discovery, the N,N-dialkyl substitution on thiophene carboxamides can serve as a critical handle for prodrug activation. While direct data for Thiophene-2-carboxamide, N,N-dibutyl- is not available, a closely related analog, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, was shown to require activation by the bacterial enzyme EthA to exert its antimycobacterial effect, inhibiting CTP synthetase (PyrG) with an MIC of 0.5 μg/ml [1]. This suggests that the N-substituent on the carboxamide is a key determinant of both enzyme recognition and metabolic activation, distinguishing it from simpler thiophene carboxamides that may not be substrates for EthA.

Prodrug Activation Antitubercular Mycobacterium tuberculosis

Thiophene-2-carboxamide Scaffold in Cholinesterase Inhibition: Inferred Potential for N,N-Dibutyl Substitution to Modulate Activity

A series of thiophene-2-carboxamide Schiff base derivatives have demonstrated potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compound in the series (compound 13) showed 83.21% inhibition of AChE and 90.16% inhibition of BChE, compared to the standard Donepezil (95.24% and 92.34%, respectively) [1]. The SAR indicated that hydrophobic substitutions on the phenyl ring enhanced activity, suggesting that the lipophilic N,N-dibutyl group on the core thiophene-2-carboxamide could be strategically employed to optimize binding interactions within the hydrophobic active site gorge of these enzymes.

Acetylcholinesterase Butyrylcholinesterase Neurodegenerative Disease

Anticancer Activity of Thiophene Carboxamide Scaffolds: Thiophene-2-carboxamide, N,N-dibutyl- as a Viable Precursor for Tubulin-Targeting Agents

Thiophene carboxamide derivatives have been identified as effective biomimetics of the anticancer agent Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor. A study on a series of such derivatives found that compounds 2b and 2e exhibited IC50 values of 5.46 µM and 12.58 µM, respectively, against the Hep3B liver cancer cell line [1]. The thiophene ring's high aromaticity was critical for interacting with the colchicine-binding site on tubulin. This establishes the thiophene-2-carboxamide core as a validated starting point for developing tubulin inhibitors. The N,N-dibutyl group can be leveraged as a hydrophobic anchor or a site for further functionalization to optimize potency and pharmacokinetic properties.

Anticancer Tubulin Polymerization CA-4 Biomimetic

Thiophene-2-carboxamide, N,N-dibutyl-: Optimal Application Scenarios in Research and Drug Discovery


Synthesis of Focused Libraries for Cholinesterase Inhibitor Discovery

The thiophene-2-carboxamide core is a validated pharmacophore for inhibiting AChE and BChE, with hydrophobic substitution enhancing activity. Using Thiophene-2-carboxamide, N,N-dibutyl- as a starting material allows for the rapid construction of derivative libraries where the N,N-dibutyl group serves as a built-in lipophilic moiety. Researchers can explore further substitutions on the thiophene ring or the amide nitrogen to optimize binding and selectivity, accelerating the development of novel treatments for Alzheimer's disease and other neurological disorders [1].

Development of Antimycobacterial Prodrugs Targeting EthA Activation

Given that certain N-substituted thiophene carboxamides act as prodrugs requiring activation by the mycobacterial enzyme EthA, Thiophene-2-carboxamide, N,N-dibutyl- represents a promising scaffold for designing novel antitubercular agents. The N,N-dibutyl group can be strategically modified to probe the SAR of EthA substrate recognition and activation, with the goal of identifying new chemical entities that potently inhibit the essential CTP synthetase (PyrG) in Mycobacterium tuberculosis, including drug-resistant strains [2].

Lead Optimization for Tubulin-Targeting Anticancer Agents

The thiophene-2-carboxamide core has demonstrated potent anticancer activity as a biomimetic of the tubulin inhibitor CA-4. Thiophene-2-carboxamide, N,N-dibutyl- can be employed as a versatile precursor in the synthesis of novel analogs. The lipophilic dibutyl chain is expected to enhance cellular permeability and may be further diversified to improve interactions with the colchicine-binding site of tubulin, offering a strategic advantage in developing next-generation anticancer therapeutics with improved efficacy and pharmacokinetic profiles [3].

Physicochemical Property Modulation in Drug Design

The significantly higher lipophilicity of Thiophene-2-carboxamide, N,N-dibutyl- (LogP ~3.5-3.94) compared to its lower alkyl analogs makes it a valuable tool for medicinal chemists aiming to fine-tune the physicochemical properties of drug candidates. This compound can be incorporated into lead series to systematically increase LogP, improve membrane permeability, and enhance binding to hydrophobic protein pockets, which is particularly beneficial for projects targeting intracellular or CNS-related proteins .

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